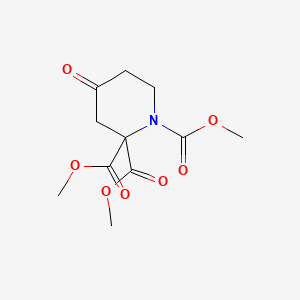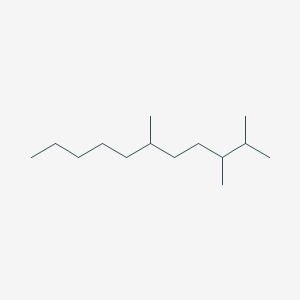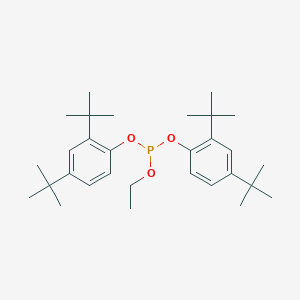
Bis(2,4-di-tert-butylphenyl) ethyl phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-di-tert-butylphenyl) ethyl phosphite is an organophosphorus compound widely used as an antioxidant in various industrial applications. It is known for its ability to stabilize polymers by preventing oxidative degradation, thereby extending the lifespan and durability of materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butylphenyl) ethyl phosphite typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general steps are as follows:
Mixing: 2,4-di-tert-butylphenol is mixed with phosphorus trichloride.
Reaction: The mixture is heated to facilitate the reaction, forming an intermediate product.
Addition of Ethanol: Ethanol is added to the intermediate product, resulting in the formation of this compound.
Purification: The final product is purified through techniques such as solvent extraction, crystallization, or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
Bis(2,4-di-tert-butylphenyl) ethyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Bis(2,4-di-tert-butylphenyl) phosphate.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Compounds with different functional groups replacing the ethyl group.
科学研究应用
Bis(2,4-di-tert-butylphenyl) ethyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Studied for its potential effects on cell growth and viability.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Widely used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
作用机制
The primary mechanism by which Bis(2,4-di-tert-butylphenyl) ethyl phosphite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and other materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound, thus protecting the material from degradation.
相似化合物的比较
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another widely used antioxidant with similar stabilizing properties.
Bis(2,4-di-tert-butylphenyl) phosphate: A degradation product with known effects on cell growth.
2,4-di-tert-butylphenol: A precursor in the synthesis of various phosphite antioxidants.
Uniqueness
Bis(2,4-di-tert-butylphenyl) ethyl phosphite is unique due to its specific structure, which provides a balance between stability and reactivity. Its ethyl group allows for specific interactions in chemical reactions, making it a versatile compound in various applications.
属性
CAS 编号 |
145130-78-5 |
|---|---|
分子式 |
C30H47O3P |
分子量 |
486.7 g/mol |
IUPAC 名称 |
bis(2,4-ditert-butylphenyl) ethyl phosphite |
InChI |
InChI=1S/C30H47O3P/c1-14-31-34(32-25-17-15-21(27(2,3)4)19-23(25)29(8,9)10)33-26-18-16-22(28(5,6)7)20-24(26)30(11,12)13/h15-20H,14H2,1-13H3 |
InChI 键 |
HDNBKGNXCQQECO-UHFFFAOYSA-N |
规范 SMILES |
CCOP(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


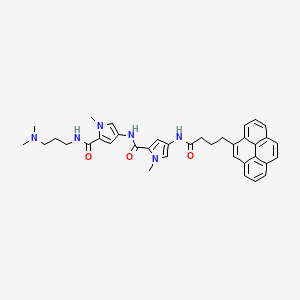
![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
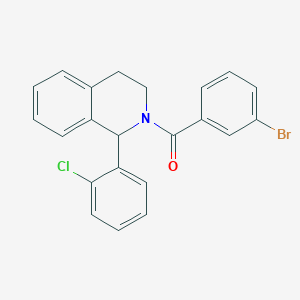




![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
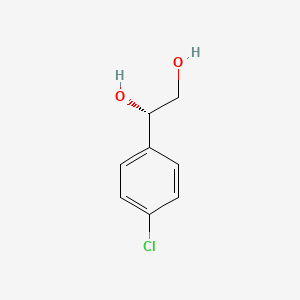
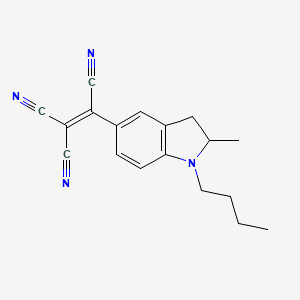

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
